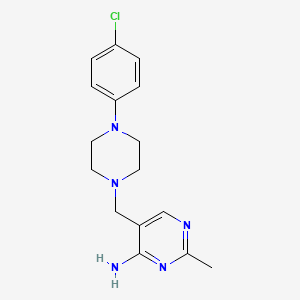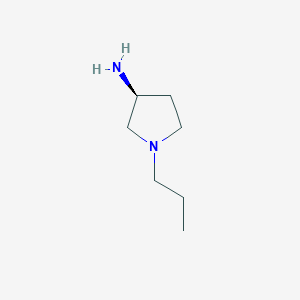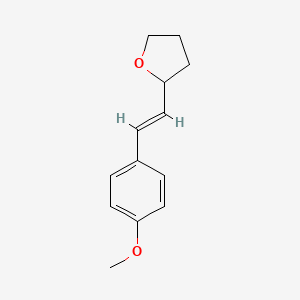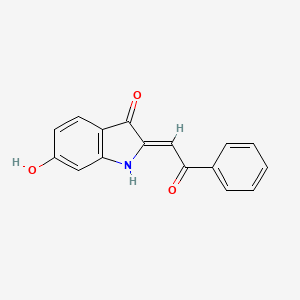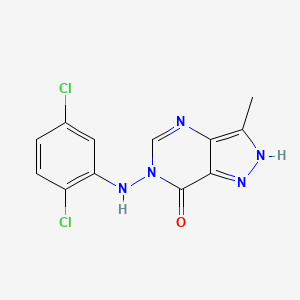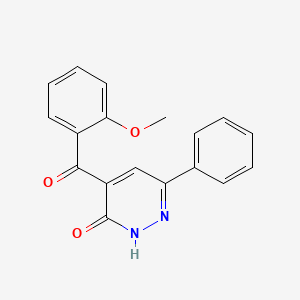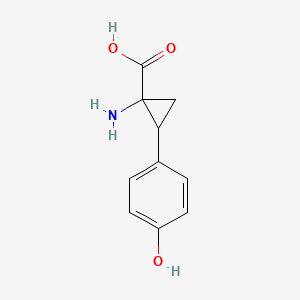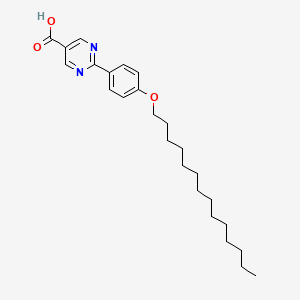![molecular formula C15H17ClN2O2 B12910401 4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one CAS No. 88093-54-3](/img/structure/B12910401.png)
4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Ethylation and etherification: The ethyl group and the ethoxy group can be introduced through alkylation and etherification reactions, respectively, using reagents like ethyl iodide and sodium ethoxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles like amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of agrochemicals or other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one depends on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-ethyl-5-(1-phenylethoxy)pyridazin-3(2H)-one
- 4-Chloro-2-ethyl-5-(1-(p-tolyl)ethoxy)pyridazin-3(2H)-one
- 4-Chloro-2-ethyl-5-(1-(o-tolyl)ethoxy)pyridazin-3(2H)-one
Uniqueness
4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one is unique due to the specific substitution pattern on the pyridazinone core. The presence of the m-tolyl group and the ethoxy group can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
88093-54-3 |
|---|---|
Formule moléculaire |
C15H17ClN2O2 |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-4-18-15(19)14(16)13(9-17-18)20-11(3)12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3 |
Clé InChI |
HGUHQUQAXBCENX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=CC(=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




